Cerebrocrast

Vue d'ensemble

Description

Cerebrocrast, également connu sous le nom de IOS-1.1212, est un dérivé de la 1,4-dihydropyridine. Il possède une forte affinité pour la bicouche lipidique membranaire, ce qui lui permet de pénétrer facilement la barrière hémato-encéphalique et de s'intégrer aux membranes plasmiques et organulaires, y compris celles des mitochondries . This compound est connu pour ses propriétés neuroprotectrices et améliorant les fonctions cognitives .

Méthodes De Préparation

Cerebrocrast est synthétisé par une série de réactions chimiques impliquant des dérivés de la 1,4-dihydropyridine. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le composé est produit dans des laboratoires de recherche pour des études scientifiques .

Analyse Des Réactions Chimiques

Cerebrocrast subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que des détails spécifiques sur les réactifs et les conditions ne soient pas largement disponibles.

Substitution : This compound peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres.

Applications De Recherche Scientifique

Neuroprotective Effects

Cerebrocrast has been extensively studied for its neuroprotective properties, particularly in the context of oxidative stress and neurodegenerative diseases.

- Mechanism of Action : In vitro studies have demonstrated that this compound effectively reduces cell death induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP^+) in cerebellar granule cells. It operates through a dose-dependent mechanism, with an effective concentration (EC50) of approximately 13 nM, significantly lower than that of traditional calcium antagonists like nimodipine (EC50 = 12.4 µM) .

- Reactive Oxygen Species : this compound has been shown to decrease the generation of reactive oxygen species and mitigate the loss of mitochondrial membrane potential, highlighting its role as a potential therapeutic agent for conditions like Parkinson's disease .

Mitochondrial Function

This compound's influence on mitochondrial bioenergetics has been a focal point in several studies:

- Oxidative Stress Mitigation : Research indicates that this compound can inhibit the inner membrane anion channel (IMAC) and prevent calcium-induced opening of the permeability transition pore (PTP) at concentrations below 25 mM. This inhibition is crucial for protecting mitochondria from oxidative damage .

- Mitochondrial Respiration : At higher concentrations (above 25 mM), this compound negatively impacts mitochondrial respiratory control ratios and uncoupled respiration rates but enhances state 4 respiration rates. It partially normalizes endogenous respiration rates and enhances ATP-induced contraction amplitudes in mitochondria .

Therapeutic Potential

The therapeutic implications of this compound extend beyond neuroprotection:

- Antidiabetic Properties : Studies suggest that this compound may also exhibit antidiabetic effects by inhibiting calcium channels, which could be beneficial for managing diabetes-related complications .

- Prevention of Mitochondrial Myopathies : this compound has shown promise in preventing azidothymidine (AZT)-induced mitochondrial myopathies, suggesting its utility in treating side effects associated with certain antiviral therapies .

Case Studies and Empirical Evidence

A collection of studies highlights the practical applications and effectiveness of this compound:

Mécanisme D'action

Cerebrocrast exerts its effects through several mechanisms:

Voltage-Gated Calcium Channel Blocker: It blocks voltage-gated calcium channels, which play a crucial role in neuronal signaling and cardiovascular functions.

Membrane Affinity: This compound has a high affinity for membrane lipid bilayers, allowing it to integrate into cell membranes and affect cellular processes.

Anti-Inflammatory Properties: The compound reduces inflammation by modulating the production of cytokines and other inflammatory mediators.

Hypoglycemic Effects: This compound enhances glucose uptake and insulin sensitivity, making it beneficial for managing diabetes.

Comparaison Avec Des Composés Similaires

Cerebrocrast fait partie de la famille des 1,4-dihydropyridines, qui comprend d'autres composés tels que :

Glutapyrone : Connu pour ses propriétés neuroprotectrices et sa capacité à influencer la fonction mitochondriale.

Tauropyrone : Exhibe une double action en affectant à la fois la neuroinflammation et la cardioprotection.

This compound se distingue par sa combinaison unique d'effets neuroprotecteurs, anti-inflammatoires et hypoglycémiques, ce qui en fait un composé polyvalent pour diverses applications en recherche scientifique .

Activité Biologique

Cerebrocrast, a derivative of 1,4-dihydropyridine (1,4-DHP), has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential neuroprotective, immunomodulatory, and cardioprotective effects. This article reviews the biological activity of this compound by summarizing relevant research findings, including data tables and case studies.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases. A study highlighted its ability to mitigate oxidative stress-induced damage in neuronal cells, suggesting that this compound may enhance mitochondrial bioenergetics and reduce oxidative stress levels.

Key Findings:

- Mitochondrial Protection : this compound demonstrated a protective effect against oxidative stress in isolated mitochondria, improving mitochondrial function and reducing reactive oxygen species (ROS) generation .

- In Vivo Studies : Research involving streptozotocin-induced diabetic rats showed that this compound administration improved lymphocyte blast transformation activity, indicating enhanced immune response and potential protective effects against diabetes-induced complications .

Immunomodulatory Activity

This compound exhibits significant immunomodulatory effects, influencing lymphocyte activity. Studies have shown that it can enhance lymphocyte suppressive activity, which may play a role in preventing autoimmune diseases.

Case Study:

- A study found that this compound increased the suppressive activity of lymphocytes in diabetic rats, potentially preventing the development of insulin-dependent diabetes mellitus (IDDM) and non-insulin-dependent diabetes mellitus (NIDDM) .

Cardioprotective Properties

The cardioprotective effects of this compound have also been documented, particularly in models of drug-induced cardiomyopathy. Research indicates that this compound can significantly inhibit inflammation and cardiac damage.

Data Table: Cardioprotective Efficacy of this compound

| Study | Model | Dosage (mg/kg) | Maximal Activity (%) Inhibition |

|---|---|---|---|

| AZT-induced cardiomyopathy in mice | 0.1 - 0.25 | 32 - 45% |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Channel Modulation : As a calcium channel blocker, this compound may help regulate intracellular calcium levels, which is crucial for maintaining cellular function and preventing apoptosis.

- Anti-inflammatory Effects : By modulating cytokine release and reducing inflammatory responses, this compound contributes to its protective effects in various tissues.

Propriétés

Numéro CAS |

118790-71-9 |

|---|---|

Formule moléculaire |

C26H35F2NO7 |

Poids moléculaire |

511.6 g/mol |

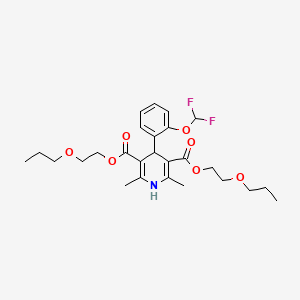

Nom IUPAC |

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |

Clé InChI |

ASCWBYZMMHUZMQ-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

SMILES canonique |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

118790-71-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.